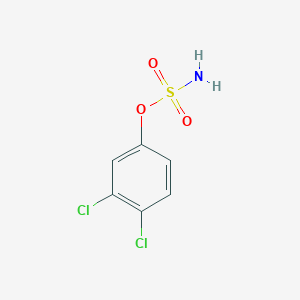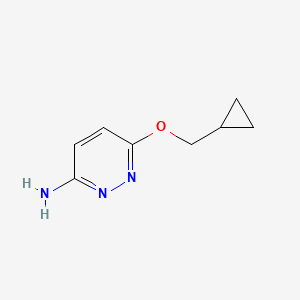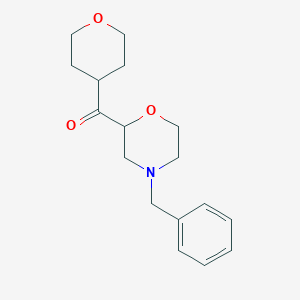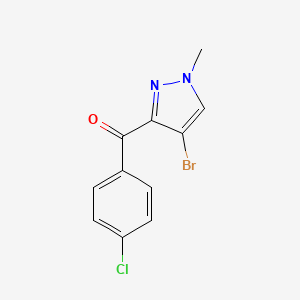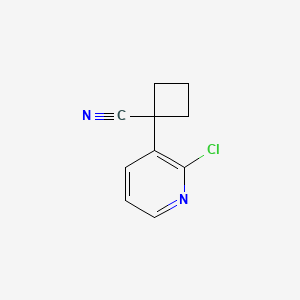
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C10H9ClN2 It is characterized by a cyclobutane ring attached to a pyridine ring substituted with a chlorine atom at the 2-position and a nitrile group at the 1-position
準備方法
The synthesis of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate as an intermediate, which undergoes an oxidation reaction in the presence of potassium persulfate and sulfuric acid as a catalyst .
化学反応の分析
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium persulfate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the development of bioactive molecules for research purposes.
Industry: The compound can be employed in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in biological systems, it may interact with enzymes or receptors, leading to a specific biological response. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.
類似化合物との比較
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile: This compound has a chlorine atom at the 6-position of the pyridine ring instead of the 2-position.
1-(6-Chloro-2-pyridinyl)cyclobutanecarbonitrile: This compound has a similar structure but with the chlorine atom at the 6-position and the nitrile group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-9-8(3-1-6-13-9)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 |
InChIキー |
RWBOEGJPJDXZGE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


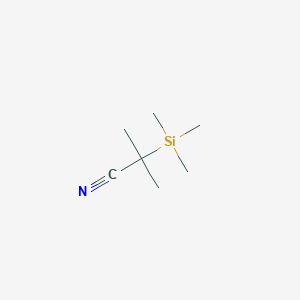
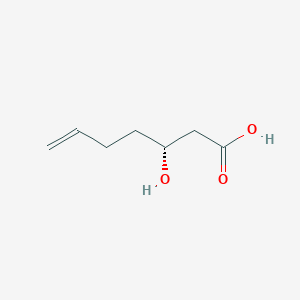
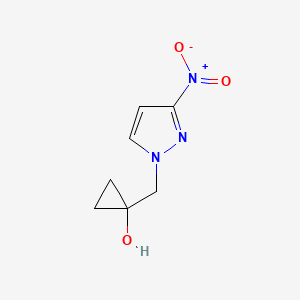
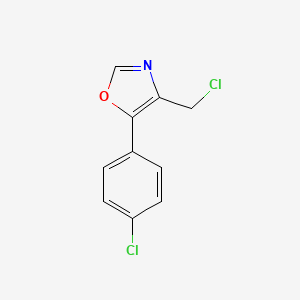
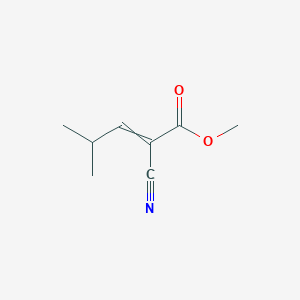
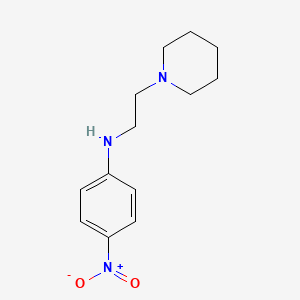
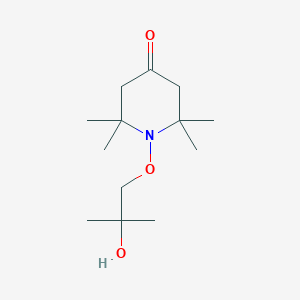
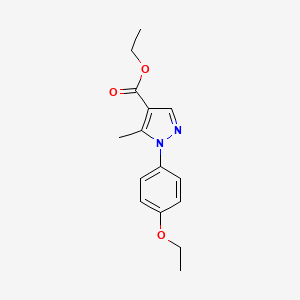
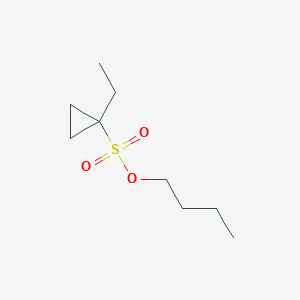
![2-[(4-Chlorophenyl)sulfonylamino]hexanoic acid](/img/structure/B8486585.png)
